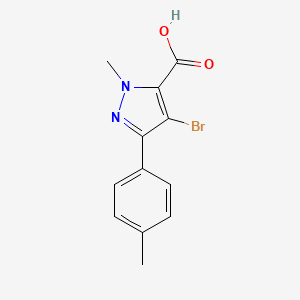
4-(Aminomethyl)-3,5-dimethylbenzonitrile hydrochloride
描述
4-(Aminomethyl)-3,5-dimethylbenzonitrile hydrochloride is an organic compound with the molecular formula C10H13N2Cl. It is a derivative of benzonitrile, featuring an aminomethyl group and two methyl groups attached to the benzene ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3,5-dimethylbenzonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethylbenzonitrile.
Aminomethylation: The nitrile group is aminomethylated using formaldehyde and ammonium chloride in the presence of a catalyst such as palladium on carbon.
Hydrochloride Formation: The resulting aminomethyl compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the aminomethylation process.
化学反应分析
Types of Reactions
4-(Aminomethyl)-3,5-dimethylbenzonitrile hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium cyanide (NaCN) can be employed under mild conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzonitrile derivatives.
科学研究应用
4-(Aminomethyl)-3,5-dimethylbenzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(Aminomethyl)-3,5-dimethylbenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. This compound can also participate in electron transfer reactions, influencing redox states and signaling pathways.
相似化合物的比较
Similar Compounds
- 4-(Aminomethyl)benzonitrile hydrochloride
- 3,5-Dimethylbenzonitrile
- 4-(Methylamino)benzonitrile hydrochloride
Comparison
4-(Aminomethyl)-3,5-dimethylbenzonitrile hydrochloride is unique due to the presence of both aminomethyl and dimethyl groups on the benzene ring. This structural feature enhances its reactivity and specificity in chemical reactions compared to similar compounds. The combination of these functional groups also contributes to its distinct pharmacological properties, making it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
4-(aminomethyl)-3,5-dimethylbenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2.ClH/c1-7-3-9(5-11)4-8(2)10(7)6-12;/h3-4H,6,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWRYZCLHGPUMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1CN)C)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1618647-93-0 | |
| Record name | Benzonitrile, 4-(aminomethyl)-3,5-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1618647-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Morpholine, 4-[2-cyano-3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B3032317.png)
![5-(Aminomethyl)-3-[2-(3-chlorophenyl)ethyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3032318.png)

![Benzoic acid, 4-[(1,3-dihydro-1,3-dioxo-2H-inden-2-ylidene)methyl]-](/img/structure/B3032325.png)


![1H-Pyrazol-5-ol, 4,4'-[(4-chlorophenyl)methylene]bis[3-methyl-1-phenyl-](/img/structure/B3032329.png)


![1-[4-(Aminomethyl)pyridin-2-yl]azepan-2-one](/img/structure/B3032334.png)
![1-[(2-Fluorophenyl)methyl]cyclobutyl-methanamine](/img/structure/B3032335.png)
